molecular formula C20H32N6O2 B6445480 2-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one CAS No. 2640964-88-9

2-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B6445480
CAS No.: 2640964-88-9
M. Wt: 388.5 g/mol
InChI Key: SDDUTMASLSOIHT-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a methyl group at position 6 and a morpholine ring at position 2. A piperazine linker connects the pyrimidine to a piperidinyl ketone moiety.

Properties

IUPAC Name

2-[4-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N6O2/c1-17-15-18(22-20(21-17)26-11-13-28-14-12-26)24-9-7-23(8-10-24)16-19(27)25-5-3-2-4-6-25/h15H,2-14,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDUTMASLSOIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one, often referred to as a pyrimidine derivative, has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features a piperazine ring and a morpholine moiety attached to a pyrimidine core. The presence of these functional groups contributes to its biological profile.

Property Value
Molecular FormulaC₁₈H₂₄N₄O
Molecular Weight320.41 g/mol
CAS Number903447-57-4

Research indicates that compounds with similar structures often exhibit inhibitory effects on various kinases, which are critical in regulating cellular functions. For instance, studies have shown that pyrimidine derivatives can act as potent inhibitors of protein kinases, thereby influencing cell proliferation and apoptosis.

Inhibition of Kinase Activity

A study highlighted the importance of specific substitutions on the pyrimidine ring, demonstrating that modifications can enhance selectivity and potency against particular kinase targets. For example, compounds with a piperazine substituent have shown significant inhibitory activity against Plasmodium falciparum, the causative agent of malaria, with effective concentrations (EC50) in the nanomolar range .

Antiparasitic Activity

The compound has been evaluated for its antiparasitic properties. In vitro assays have revealed that it exhibits strong activity against P. falciparum, with an EC50 value reported as low as 0.15 μM . This suggests a high degree of potency and potential for therapeutic applications in treating malaria.

Cytotoxicity and Selectivity

While assessing cytotoxicity, it was observed that the compound maintains a favorable safety profile with a cytotoxicity/cell activity safety window of approximately 105, indicating a significant difference between effective doses and toxic doses . This is crucial for developing drugs with minimal side effects.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound in preclinical models:

  • Study on Antimalarial Efficacy : A recent study tested various derivatives against P. falciparum. The compound demonstrated not only rapid killing kinetics but also maintained activity against resistant strains .
  • Pharmacokinetic Studies : Another investigation focused on the pharmacokinetics of this class of compounds, revealing good solubility and permeability profiles essential for oral bioavailability .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the pyrimidine ring can drastically alter biological activity. For instance:

Modification Effect on Activity
Piperazine substitutionIncreased kinase inhibition
Morpholine groupEnhanced solubility
Methyl group at position 6Improved antiparasitic potency

These findings underscore the significance of structural modifications in optimizing therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Pyrimidine-Piperazine Derivatives

Table 1: Key Compounds and Their Structural Features
Compound Name/ID Core Structure Substituents/Modifications Molecular Formula Molecular Weight Biological Relevance
Target Compound Pyrimidine-piperazine 6-methyl, 2-morpholine, piperidinyl ketone C22H33N7O2 451.55 g/mol Kinase inhibition (hypothesized)
G868-0730 Pyrimidine-piperazine 4-methoxyphenyl ethanone, 4-methyl-6-morpholine C22H29N5O3 411.5 g/mol Unspecified (structural analog)
2-Chloro-1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one Pyrimidine-piperazine 2-isopropyl, 6-methyl, chloro-ethanone C14H22Cl2N4O 333.26 g/mol Synthetic intermediate
Compound 5 Pyrimidine-piperazine 4-(1H-pyrazol-4-yl)butan-1-one, 4-(trifluoromethyl)phenyl C18H20F3N5O 387.38 g/mol Probable GPCR modulation
5-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidin-2-yl]-pyrimidin-2-ylamine Thieno-pyrimidine-piperazine Methanesulfonyl-piperazine, morpholine C21H28N8O3S2 542.25 g/mol Kinase inhibition (demonstrated)

Impact of Substituents on Physicochemical Properties

  • Morpholine vs.
  • Piperidinyl Ketone vs. Aryl Groups : The piperidinyl ketone in the target compound may improve membrane permeability compared to the 4-methoxyphenyl group in G868-0730, which could increase π-π stacking interactions .
  • Trifluoromethyl Phenyl (Compound 5 ) : This electron-withdrawing group enhances binding affinity to hydrophobic pockets in target proteins, a feature absent in the morpholine-substituted target compound.

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